(4-Ethoxy-3-methoxyphenyl)propanoic acid
Description
(4-Ethoxy-3-methoxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a propanoic acid backbone attached to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. For instance, it has been utilized as an intermediate in pharmaceutical synthesis, such as in the preparation of dihydroisoquinoline derivatives targeting relaxin family peptide receptors . Its molecular formula is inferred as C₁₂H₁₆O₄, with modifications like esterification or amidation observed in related compounds .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-4-16-10-6-5-9(7-11(10)15-3)8(2)12(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
VQEUCGIVHSQBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Knoevenagel Condensation Followed by Decarboxylation
One common synthetic route involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base catalyst, typically piperidine, in alcoholic solvents such as ethanol or methanol. This reaction produces the corresponding cinnamic acid derivative, which upon heating undergoes decarboxylation to yield (4-ethoxy-3-methoxyphenyl)propanoic acid.
- Reaction conditions: Reflux in ethanol or methanol with piperidine catalyst.
- Key step: Decarboxylation under heating to remove the carboxyl group from the intermediate.
- Yield and purity: Optimized reaction conditions can enhance yield and purity, suitable for scale-up in industrial applications.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Knoevenagel condensation | 4-ethoxy-3-methoxybenzaldehyde, malonic acid, piperidine, ethanol | Formation of cinnamic acid intermediate |
| Decarboxylation | Heating under reflux | (4-Ethoxy-3-methoxyphenyl)propanoic acid |
This method is widely used due to its straightforward approach and the availability of starting materials. The presence of ethoxy and methoxy groups influences the reactivity and facilitates the formation of the desired product.
Enantioselective Biocatalytic Synthesis
A more advanced method involves the enantioselective synthesis of ethyl (S)-2-ethoxy-3-(4-methoxyphenyl)propanoate, a close analogue, using biocatalysts such as Old Yellow Enzymes (OYEs). This approach couples enzymatic asymmetric reduction with in situ substrate feeding and product removal to enhance productivity.
- Biocatalysts: Recombinant OYEs and glucose dehydrogenase for cofactor regeneration.
- Process: Enzymatic reduction followed by chemical oxidation.
- Yield and enantiomeric excess: Up to 94% yield with 98% enantiomeric excess.
- Advantages: High stereoselectivity, environmentally friendly, scalable.
Though this method is focused on ethyl esters, it provides a framework for synthesizing chiral derivatives of (4-ethoxy-3-methoxyphenyl)propanoic acid with potential pharmaceutical applications.
Multi-Step Synthetic Route via Epoxide Ring Opening and Oxidation
A patented synthetic process describes the preparation of (S)-2-ethoxy-3-(4-methoxyphenyl)propanoic acid derivatives involving:
- Step (a): Regioselective ring opening of an epoxide with 4-methoxyphenylmagnesium bromide in the presence of copper(I) iodide catalyst to afford a secondary alcohol intermediate.
- Step (b): O-alkylation of the secondary alcohol with ethyl iodide in anhydrous dimethylformamide (DMF) to produce an ethylated derivative without loss of optical purity.
- Step (c): Debenzylation to yield a primary hydroxy compound.
- Step (d): Oxidation using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and bleach under buffered conditions to form the acid.
- Step (e): Optional demethylation and esterification steps to furnish the final product.
This process achieves high yields (up to 90%) and excellent enantiomeric excess (>97.8%), with the product confirmed by IR, NMR, and mass spectrometry analyses.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| a | Epoxide ring opening | 4-methoxyphenylmagnesium bromide, CuI catalyst | 83 | Regioselective, stereocontrolled |
| b | O-alkylation | Ethyl iodide, base, anhydrous DMF | 93 | Maintains optical purity |
| c | Debenzylation | Pd/C or TiCl4/dichloromethane | 88 | Removes protecting groups |
| d | Oxidation | TEMPO, bleach, phosphate buffer (pH 6.8) | 86 | Converts alcohol to acid |
| e | Demethylation/Esterification | Acidic conditions, ethanol or isopropanol | 85-90 | Final product formation |
This method is advantageous for producing enantiomerically pure compounds suitable for pharmaceutical intermediates.
Claisen Condensation Route
Another synthetic approach involves a Claisen-type condensation between p-anisaldehyde and ethyl ethoxyacetate to form ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, a precursor to the target acid.
- Key feature: Excess ester promotes elimination during condensation.
- Scale: Successfully performed on 2000-L scale.
- Overall yield: Approximately 19% over seven steps.
- Application: Useful for large-scale industrial synthesis despite moderate overall yield.
Hydrolysis and Crystallization Techniques
Hydrolysis of ethyl esters followed by acidification and crystallization is commonly employed to obtain the free acid form of (4-ethoxy-3-methoxyphenyl)propanoic acid with high purity.
- Typical conditions: Hydrolysis with lithium hydroxide or sodium hydroxide in aqueous media at ambient temperature.
- Work-up: Acidification with sulfuric or acetic acid to pH 1-3.
- Purification: Crystallization by seeding or solvent evaporation.
- Purity: Chemical purity >99.7%, enantiomeric excess >97.8% achievable.
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Enantiomeric Excess (%) | Scale/Notes |
|---|---|---|---|---|
| Knoevenagel condensation + decarboxylation | Condensation of aldehyde with malonic acid, decarboxylation | Moderate to high | Racemic or not specified | Simple, scalable |
| Biocatalytic enantioselective synthesis | Enzymatic reduction + oxidation | 94 | 98 | Environmentally friendly, high stereo control |
| Epoxide ring opening + oxidation (patent) | Grignard addition, O-alkylation, oxidation | 85-93 | >97.8 | Multi-step, high purity |
| Claisen condensation | Claisen condensation of aldehyde and ester | 19 (overall) | Not specified | Large scale, moderate yield |
| Hydrolysis + crystallization | Ester hydrolysis, acidification, crystallization | 52-90 | >97.8 | Purification step, high purity |
Research Outcomes and Perspectives
- The combination of ethoxy and methoxy substituents on the phenyl ring enhances chemical reactivity and biological activity, making this compound valuable in medicinal chemistry.
- Enantioselective methods have been developed to produce chiral derivatives with high stereochemical purity, important for pharmaceutical applications.
- Industrial-scale syntheses focus on optimizing yield, purity, and environmental impact, balancing multi-step complexity with process efficiency.
- The compound’s biological activities, including potential anti-inflammatory effects and enzyme modulation, drive ongoing research into improved synthetic routes.
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the carboxylic acid group to an .
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-Ethoxy-3-methoxyphenyl)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in metabolic pathways .
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: In the industrial sector, (4-Ethoxy-3-methoxyphenyl)propanoic acid is used in the production of polymers and resins .
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways . For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes involved in inflammatory pathways , thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and chemical properties of phenylpropanoic acids are heavily influenced by substituents on the aromatic ring. Key analogs include:
Physicochemical Properties
- Solubility and LogP: While direct data for the target compound are lacking, analogs like 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (XLogP3 = 1.9) suggest moderate hydrophobicity due to aromatic substituents .
- Synthesis: The ethoxy-methoxy substitution pattern is synthesized via coupling reactions involving intermediates like 2-(4-ethoxy-3-methoxyphenyl)ethan-1-amine and propanoic acid derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Ethoxy-3-methoxyphenyl)propanoic acid, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, intermediates like 4-ethoxy-3-methoxybenzaldehyde can undergo condensation with malonic acid derivatives under acidic conditions (e.g., H₂SO₄) to form the propanoic acid backbone. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhances purity. Reaction optimization includes controlling temperature (70–90°C) and stoichiometric ratios of reagents like LiAlH₄ for reductions .
Q. How is (4-Ethoxy-3-methoxyphenyl)propanoic acid characterized analytically, and what parameters ensure batch consistency?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98%) and monitor degradation products. Retention time comparison against certified standards is critical .
- NMR : ¹H-NMR (DMSO-d₆) identifies key peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (ethoxy and methoxy groups), δ 2.5–2.8 ppm (propanoic acid CH₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 239.27) .
Advanced Research Questions
Q. How does (4-Ethoxy-3-methoxyphenyl)propanoic acid interact with cytochrome P450 enzymes, and what experimental models validate these interactions?
- Methodological Answer : The compound is screened using recombinant human CYP2B6 microsomes. Activity assays (e.g., 7-ethoxy-4-trifluoromethylcoumarin O-deethylase) quantify metabolic turnover. Incubations at 37°C with NADPH-regenerating systems measure metabolite formation via fluorescence (Ex/Em: 410/510 nm). Competitive inhibition studies (e.g., ketoconazole as control) determine IC₅₀ values. Lot-to-lot variability in microsomal activity necessitates normalization to protein content .
Q. What structural modifications of (4-Ethoxy-3-methoxyphenyl)propanoic acid enhance its bioactivity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Modifications : Introduce substituents at the phenyl ring (e.g., halogens, nitro groups) or replace the ethoxy group with bulkier alkoxy chains. For example, 3-(4-ethoxy-3-methoxyphenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid (a structural analog) shows improved enzyme inhibition due to isoindolin-induced steric effects .
- SAR Analysis : Comparative assays (e.g., IC₅₀ against COX-2 or MMP-3) highlight critical groups. Molecular docking (AutoDock Vina) predicts binding affinities to targets like MMP-3’s catalytic zinc site .
Q. How do solubility and dimerization tendencies of (4-Ethoxy-3-methoxyphenyl)propanoic acid affect its experimental applications?
- Methodological Answer : The compound’s carboxylic acid group promotes dimerization in non-polar solvents (e.g., hexane), reducing solubility. Excess enthalpy measurements (via calorimetry) and NRHB modeling quantify dimerization equilibrium. To mitigate, use polar aprotic solvents (DMSO) or buffer systems (pH 7.4 PBS) for in vitro assays. Solubility enhancers like β-cyclodextrin improve bioavailability in pharmacokinetic studies .
Q. What are the stability and storage protocols for (4-Ethoxy-3-methoxyphenyl)propanoic acid under laboratory conditions?
- Methodological Answer : Store at –20°C in airtight, amber vials to prevent photodegradation. Stability testing via accelerated degradation (40°C/75% RH for 4 weeks) monitors purity loss by HPLC. Lyophilization extends shelf life >24 months. Avoid aqueous solutions >pH 8.0 to prevent hydrolysis of the ethoxy group .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activities of (4-Ethoxy-3-methoxyphenyl)propanoic acid derivatives?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies). For inconsistent IC₅₀ values, standardize enzyme sources (e.g., recombinant vs. liver microsomes) and normalize to positive controls (e.g., indomethacin for COX inhibition). Meta-analyses of lot-specific activity data (provided by suppliers like Calbiochem) identify batch-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
